molecular formula C15H7N3O12 B12659851 2,4,6-Trinitro-2',4',6'-tricarboxybiphenyl CAS No. 153341-05-0

2,4,6-Trinitro-2',4',6'-tricarboxybiphenyl

Cat. No.: B12659851
CAS No.: 153341-05-0
M. Wt: 421.23 g/mol
InChI Key: JZSLAHQVOVJZJL-UHFFFAOYSA-N
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Description

2,4,6-Trinitro-2’,4’,6’-tricarboxybiphenyl is a complex organic compound characterized by the presence of three nitro groups and three carboxyl groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trinitro-2’,4’,6’-tricarboxybiphenyl typically involves the nitration of biphenyl derivatives. The process begins with the preparation of a biphenyl precursor, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the biphenyl ring.

Industrial Production Methods

In an industrial setting, the production of 2,4,6-Trinitro-2’,4’,6’-tricarboxybiphenyl may involve a continuous flow process to enhance efficiency and yield. The use of advanced nitration techniques and optimized reaction conditions can lead to higher purity and better control over the final product’s properties.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trinitro-2’,4’,6’-tricarboxybiphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amines or hydroxylamines.

    Substitution: Electrophilic substitution reactions can occur, where the nitro groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or hydroxylamines.

Scientific Research Applications

2,4,6-Trinitro-2’,4’,6’-tricarboxybiphenyl has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Trinitro-2’,4’,6’-tricarboxybiphenyl involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can cause oxidative stress in biological systems. This oxidative stress can result in cellular damage or apoptosis, making the compound of interest for studying its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trinitroaniline: Known for its explosive properties and used in military applications.

    2,4,6-Trinitrotoluene (TNT):

    2,4,6-Trinitrobenzoic acid: Used in chemical synthesis and as a reagent.

Uniqueness

2,4,6-Trinitro-2’,4’,6’-tricarboxybiphenyl is unique due to the presence of both nitro and carboxyl groups, which impart distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.

Properties

CAS No.

153341-05-0

Molecular Formula

C15H7N3O12

Molecular Weight

421.23 g/mol

IUPAC Name

2-(2,4,6-trinitrophenyl)benzene-1,3,5-tricarboxylic acid

InChI

InChI=1S/C15H7N3O12/c19-13(20)5-1-7(14(21)22)11(8(2-5)15(23)24)12-9(17(27)28)3-6(16(25)26)4-10(12)18(29)30/h1-4H,(H,19,20)(H,21,22)(H,23,24)

InChI Key

JZSLAHQVOVJZJL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(=O)O)C(=O)O

Origin of Product

United States

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